3,3-Dichloro-1,1,1-trifluoroacetone
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Overview
Description
3,3-Dichloro-1,1,1-trifluoroacetone is a chemical compound with the molecular formula C3HCl2F3O. It is characterized by the presence of both chloro and trifluoromethyl groups, making it a versatile reagent in organic synthesis. This compound is often used in various industrial and research applications due to its unique chemical properties.
Scientific Research Applications
3,3-Dichloro-1,1,1-trifluoroacetone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Safety and Hazards
Future Directions
3,3-Dichloro-1,1,1-trifluoroacetone is a useful synthetic intermediate. It is used as a reagent to synthesize Panomifene, which is an analogue to tamoxifen, an antiestrogen currently used as a therapeutic agent against breast cancer . This suggests that it could be used in the development of new therapeutic agents.
Mechanism of Action
Mode of Action
It’s known that the compound is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . This suggests that it might interact with its targets in a unique manner, potentially leading to changes in their function.
Biochemical Pathways
It’s known that trifluoroacetone, a related compound, has been used as an oxidizing agent in oppenauer oxidation . This suggests that 3,3-Dichloro-1,1,1-trifluoroacetone might also be involved in oxidation reactions, potentially affecting various downstream pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone typically involves the reaction of 1,1,1-trifluoroacetone with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position. The general reaction can be represented as follows:
CF3COCH3+Cl2→CF3COCCl2H
The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures the efficient production and purification of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloro-1,1,1-trifluoroacetone undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide, ammonia, and thiols are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Formation of substituted derivatives like 3,3-dimethoxy-1,1,1-trifluoroacetone.
Oxidation: Formation of trifluoroacetic acid or dichloroketones.
Reduction: Formation of trifluoroethanol or dichloroalkanes.
Comparison with Similar Compounds
3,3-Dichloro-1,1,1-trifluoroacetone can be compared with other similar compounds such as:
1,1,1-Trifluoroacetone: Lacks the chloro groups, making it less reactive in substitution reactions.
3,3,3-Trifluoroacetone: Similar structure but without the chloro groups, leading to different reactivity and applications.
1,1-Dichloro-3,3,3-trifluoroacetone: Similar but with different substitution patterns, affecting its chemical behavior.
Uniqueness: The presence of both chloro and trifluoromethyl groups in this compound imparts unique reactivity, making it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
3,3-dichloro-1,1,1-trifluoropropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKWVIATMJLTEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381237 |
Source
|
Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126266-75-9 |
Source
|
Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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